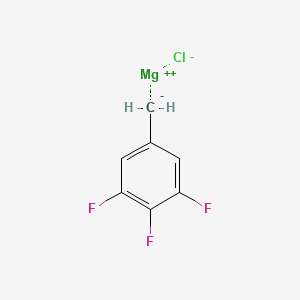![molecular formula C17H25N3O4S B15169283 N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine CAS No. 648416-02-8](/img/structure/B15169283.png)
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxyphenyl group, linked to a propanoyl group and L-cysteine. Its structure suggests potential interactions with biological targets, making it a subject of research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable acylating agent to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then coupled with L-cysteine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, such as Yb(OTf)3, and solvents like acetonitrile to facilitate the reaction . Additionally, purification steps such as recrystallization from optimized solvents would be employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The piperazine ring and the methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in L-cysteine can yield sulfoxides or sulfones, while reduction of the carbonyl group in the propanoyl moiety can produce alcohols.
Scientific Research Applications
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological targets make it useful in studying receptor-ligand interactions.
Industry: The compound’s unique properties make it a candidate for use in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine ring and methoxyphenyl group are key structural features that facilitate binding to these targets, potentially modulating their activity and leading to therapeutic effects . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An α1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine is unique due to its combination of a piperazine ring, methoxyphenyl group, and L-cysteine moiety. This unique structure allows it to interact with a distinct set of molecular targets, potentially offering therapeutic benefits not seen with other similar compounds.
Properties
CAS No. |
648416-02-8 |
|---|---|
Molecular Formula |
C17H25N3O4S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(2R)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H25N3O4S/c1-24-15-5-3-2-4-14(15)20-10-8-19(9-11-20)7-6-16(21)18-13(12-25)17(22)23/h2-5,13,25H,6-12H2,1H3,(H,18,21)(H,22,23)/t13-/m0/s1 |
InChI Key |
DFYPQKPGYNPRHE-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)

![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)

![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)

![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)

![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
